5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino-
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Overview
Description
5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino- is a heterocyclic compound that belongs to the class of benzopyranopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate aldehydes with malononitrile and subsequent cyclization reactions . The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino- undergoes various types of chemical reactions, including:
- Oxidation : This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions .
- Reduction : Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride .
- Substitution : Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions .
- Oxidation : Potassium permanganate, hydrogen peroxide.
- Reduction : Sodium borohydride, lithium aluminum hydride.
- Substitution : Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino- has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules .
- Biology : Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
- Medicine : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities .
- Industry : Utilized in the development of new materials and as a precursor in various chemical processes .
Mechanism of Action
The mechanism of action of 5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds:
- 4-Amino-2-(3,4-dimethoxyphenyl)-5H- 1benzopyrano[4,3-d]pyrimidin-5-one
- 4-Amino-7-methoxy-2-(p-tolyl)-5H- 1benzopyrano[4,3-d]pyrimidin-5-one
Uniqueness: 5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino- is unique due to its specific structural features and the presence of the amino group at the 2-position, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-aminochromeno[4,3-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-11-13-5-7-9(14-11)6-3-1-2-4-8(6)16-10(7)15/h1-5H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAYZYZWXILGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC=C3C(=O)O2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462648 |
Source
|
Record name | 5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61466-37-3 |
Source
|
Record name | 5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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